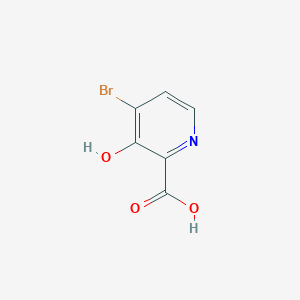

4-Bromo-3-hydroxypicolinic acid

Descripción

Context within Picolinic Acid and Halogenated Pyridine (B92270) Carboxylic Acid Chemistry

Picolinic acid, or 2-pyridinecarboxylic acid, is a well-known derivative of pyridine. wikipedia.org Its derivatives are a remarkable class of compounds, with some, like certain picolinates, being recognized as synthetic auxin herbicides. nih.govnih.gov The introduction of halogen atoms and hydroxyl groups to the picolinic acid core, as seen in 4-bromo-3-hydroxypicolinic acid, significantly influences the molecule's chemical reactivity and potential applications. Halogenated pyridines are crucial intermediates in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom in this compound offers a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Significance as a Scaffold in Synthetic Organic Chemistry

The primary significance of this compound lies in its role as a versatile scaffold in synthetic organic chemistry. A scaffold, in this context, is a core molecular framework upon which more complex structures can be built. The strategic placement of the bromo, hydroxyl, and carboxylic acid functional groups allows for a variety of chemical transformations.

A key application of this compound is as an intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. google.comgoogle.com These, in turn, are precursors for a class of heterocyclic aromatic amides that have shown promise as fungicides. The synthetic pathway often involves the substitution of the bromine atom, highlighting its utility as a leaving group or a site for introducing further chemical diversity. This strategic use of this compound showcases its importance in the development of new agrochemical agents. nih.govnih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.00 g/mol nih.gov |

| CAS Number | 349471-65-4 nih.govnih.gov |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFRWNPQNKTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Hydroxypicolinic Acid and Its Analogues

Multi-Step Approaches from Readily Available Precursors

The synthesis of 4-bromo-3-hydroxypicolinic acid is often achieved through intricate, multi-step pathways that begin with simple, readily available starting materials. These routes are designed to overcome challenges in achieving the desired regiochemistry through direct halogenation.

One notable strategy utilizes furfural, a renewable platform chemical, as the starting point. This approach transforms the furan (B31954) ring into the desired substituted pyridine (B92270) ring. A key process involves the preparation of 4,6-dibromo-3-hydroxypicolinate esters from furan-2-yl aminoacetates. google.com This transformation is accomplished in a single chemical step through a bromination-rearrangement reaction. google.com

The general scheme begins with a furan-2-yl aminoacetate, which is treated with a brominating agent in an acidic medium, such as hydrogen bromide in acetic acid. google.com This induces a complex cascade of reactions involving bromination and rearrangement of the furan ring to form the di-brominated hydroxypicolinate ester. The reaction is typically performed at low temperatures initially (0-10°C) before being allowed to warm to room temperature. google.com

| Starting Material | Reagents | Key Transformation | Product | Ref |

| Furan-2-yl aminoacetate | Brominating agent (e.g., Br2), HBr/Acetic Acid | Bromination-rearrangement | 4,6-Dibromo-3-hydroxypicolinate ester | google.com |

This dibrominated ester can then be selectively processed, as described in the following section, to yield the target this compound.

A prevalent and efficient method for preparing this compound and its derivatives involves the use of halogenated picolinonitriles as key intermediates. Specifically, 4,6-dibromo-3-hydroxypicolinonitrile, which can be synthesized from furfural, serves as a versatile precursor. nih.gov The synthesis proceeds through a series of well-defined steps: bromo substitution, nitrile hydrolysis, and halogen reduction.

The process typically starts with the selective substitution of the bromine atom at the 4-position of the picolinonitrile with an alkoxy group, often methoxy (B1213986) or ethoxy. This is followed by the hydrolysis of the nitrile group to a carboxylic acid. The final step involves the reductive removal of the remaining bromine atom at the 6-position to yield the desired 4-alkoxy-3-hydroxypicolinic acid.

A summary of the reaction sequence is presented below:

| Intermediate | Reaction Step | Reagents/Conditions | Product | Ref |

| 4,6-Dibromo-3-hydroxypicolinonitrile | Bromo substitution | Alkoxide (e.g., sodium methoxide) | 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile | nih.gov |

| 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile | Nitrile hydrolysis | Strong acid or base (e.g., NaOH, H2SO4), heat | 4-Alkoxy-6-bromo-3-hydroxypicolinic acid | nih.gov |

| 4-Alkoxy-6-bromo-3-hydroxypicolinic acid | Halogen reduction | Hydrogen gas, catalyst (e.g., Pd/C) or reducing agent (e.g., Zn) | 4-Alkoxy-3-hydroxypicolinic acid | nih.gov |

This modular approach allows for the synthesis of various 4-alkoxy derivatives by simply changing the alkoxide used in the first step.

Direct regioselective bromination of 3-hydroxypicolinic acid to produce the 4-bromo isomer is synthetically challenging. The electronic properties of the pyridine ring in 3-hydroxypicolinic acid, which contains both an electron-donating hydroxyl group and electron-withdrawing carboxylic acid and nitrogen atom, complicate electrophilic aromatic substitution. The hydroxyl group activates the ring, but directs incoming electrophiles primarily to the positions ortho and para to it (the 4- and 6-positions). However, the deactivating nature of the carboxylic acid and the ring nitrogen, along with steric hindrance, makes controlling the regioselectivity difficult.

Electrophilic attack can occur at multiple positions, often leading to a mixture of isomers. For instance, reactions like the Elbs oxidation on 3-hydroxypicolinic acid introduce a hydroxyl group at the 6-position, demonstrating the reactivity of this site. nih.gov This inherent reactivity at positions other than C4 necessitates the multi-step synthetic approaches detailed previously, where the substitution pattern is established through methods other than direct electrophilic halogenation of the final parent acid.

Targeted Synthesis of Related Bromo-Hydroxypicolinic Acid Isomers

The synthesis of other isomers, such as 6-bromo- and 5-bromo-3-hydroxypicolinic acid, requires distinct strategies that direct halogenation to the desired positions.

6-Bromo-3-hydroxypicolinic acid is a known compound available from commercial suppliers. sigmaaldrich.comchemicalbook.com Its synthesis can be approached by direct bromination of 3-hydroxypicolinic acid. As mentioned, the C6 position is activated by the C3-hydroxyl group, making it susceptible to electrophilic attack. The reaction of 3-hydroxypicolinic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, is expected to yield the 6-bromo isomer. However, the reaction may also produce other isomers and di-brominated products, requiring careful control of reaction conditions and purification of the final product.

A related synthesis is the Elbs persulfate oxidation of 3-hydroxypicolinic acid, which introduces a hydroxyl group at the 6-position by first forming a sulfate (B86663) ester intermediate. nih.gov This highlights the inherent reactivity of the C6 position towards electrophiles.

| Starting Material | Reaction | Expected Product | Ref |

| 3-Hydroxypicolinic Acid | Electrophilic Bromination (e.g., with NBS) | 6-Bromo-3-hydroxypicolinic acid | nih.gov, sigmaaldrich.com |

| 3-Hydroxypicolinic Acid | Elbs Persulfate Oxidation | 3,6-Dihydroxypicolinic acid | nih.gov |

Synthetic Routes to 5-Bromo-3-hydroxypicolinic Acid Analogues

The synthesis of 5-bromo-3-hydroxypicolinic acid requires methods that can specifically introduce a bromine atom at the 5-position. This is often accomplished by starting with a precursor that facilitates this specific substitution pattern.

One established strategy for introducing substituents at the 5-position of a pyridine ring involves starting with a 3-aminopyridine (B143674) derivative. For example, a multi-step synthesis of 3-chloro-5-bromo-2-picolinic acid begins with 3-aminopyridine. patsnap.com The amino group is first converted to a chloro group via a diazonium salt intermediate (Sandmeyer reaction). The resulting 3-chloropyridine (B48278) derivative is then subjected to bromination, which occurs selectively at the 5-position. Subsequent modifications would be needed to introduce the hydroxyl and carboxylic acid functionalities.

Another approach involves the synthesis of 5-bromo-2-picoline from 6-methyl-3-pyridinecarboxylic acid. google.com This route uses a Hofmann degradation to convert a carboxamide group into an amino group, which is then replaced by bromine. google.com The methyl group at the 2-position can then be oxidized to a carboxylic acid to form the picolinic acid structure.

These examples demonstrate that the synthesis of 5-bromo-picolinic acid derivatives often relies on building the molecule from precursors where the 5-position is activated for substitution or where functional groups can be manipulated to install the desired bromine atom.

| Precursor | Key Steps | Intermediate/Product | Ref |

| 3-Aminopyridine | Diazotization, Sandmeyer reaction, Bromination | 3-Chloro-5-bromo-2-picolinic acid | patsnap.com |

| 6-Methyl-3-pyridinecarboxylic acid | Esterification, Amidation, Hofmann degradation, Bromination | 5-Bromo-2-picoline | google.com |

General Synthetic Methods for Hydroxypicolinic Acids

The synthesis of hydroxypicolinic acids can be achieved through several distinct pathways, starting from readily available precursors.

One notable method begins with furfural, which undergoes a series of transformations including cyano-amination, ammonium (B1175870) salt formation, and a bromination/rearrangement sequence to yield a key intermediate, 4,6-dibromo-3-hydroxypicolinonitrile. google.com This intermediate serves as a versatile platform for producing various 4-substituted-3-hydroxypicolinic acids through subsequent steps like bromo substitution, nitrile hydrolysis, and halogen reduction. google.com

Another effective strategy is the Elbs oxidation. For instance, 3,6-dihydroxypicolinic acid can be synthesized in a two-step process starting from 3-hydroxypicolinic acid. nih.gov The initial step involves reaction with potassium peroxydisulfate (B1198043) in the presence of potassium hydroxide (B78521), which forms a dipotassium (B57713) salt of a sulfate ester that precipitates from the reaction mixture. nih.gov This intermediate is then hydrolyzed using a strong acid like HCl to yield the final dihydroxypicolinic acid product. nih.gov

Direct carboxylation of a halogenated pyridine ring is also a viable route. The synthesis of 6-Hydroxypicolinic acid can be accomplished by treating 2-Bromo-6-hydroxypyridine with a Grignard reagent (i-PrMgCl) followed by an organolithium reagent (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com The resulting organometallic intermediate is then carboxylated by introducing dry carbon dioxide to form the picolinic acid. chemicalbook.com

Furthermore, hydroxypicolinic acids can be prepared by the hydrolysis of the corresponding cyanopyridine precursors. The conversion of 2-cyanopyridine (B140075) to 2-picolinic acid is typically achieved by heating with a strong base like sodium hydroxide in an aqueous solution. chemicalbook.com This method provides a direct route to the carboxylic acid functionality.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and success of synthesizing this compound and its analogues are highly dependent on the careful selection of reaction conditions. Optimizing parameters such as catalysts, reagents, solvents, and temperature is crucial for maximizing product yield and purity.

Influence of Catalysts and Reagents

The choice of catalysts and reagents plays a pivotal role in directing the reaction pathway and influencing the outcome.

In multi-step syntheses, specific reagents are required for each transformation. For example, in pathways starting from furfural, a brominating agent, often in a slight molar excess (5-15%), is used to ensure the complete formation of dibrominated intermediates. google.com The subsequent reductive removal of a bromo group and hydrolysis of the nitrile can be efficiently conducted in a one-pot process using zinc metal and potassium hydroxide at elevated temperatures. google.com Zinc dust is also employed as a reducing agent in the conversion of O-alkyl oxime esters to aminoesters, a key step in some synthetic routes to 3-hydroxypicolinic acids. google.com

The selection of a catalyst can significantly impact yield. In the synthesis of a bosutinib (B1684425) precursor, the reduction of a nitro group was attempted with both powdered iron with ammonium chloride and palladium on carbon (Pd/C). mdpi.com The reaction using Fe/NH₄Cl resulted in a satisfactory yield of 91.5%, whereas the Pd/C catalyst led to incomplete conversion and a lower yield of 85% even after extended reaction times. mdpi.com

Novel heterogeneous catalysts have been developed to improve reaction efficiency and facilitate easier product separation. A hybrid catalyst composed of picolinic acid and 12-molybdophosphoric acid (PI-HPM) has shown excellent activity in the esterification of various carboxylic acids, a common step in protecting or modifying the acid group. scielo.br This catalyst is easily separated by centrifugation and demonstrates high conversion rates, as shown in the table below. scielo.br

Table 1: Catalytic Performance of PI-HPM in Esterification Reactions

| Carboxylic Acid | Alcohol | Conversion (%) |

|---|---|---|

| Acetic acid | Methanol | 97.4 |

| Acetic acid | Ethanol (B145695) | 92.5 |

| Acetic acid | n-Propanol | 87.3 |

| Acetic acid | n-Butanol | 85.2 |

| n-Propionic acid | Methanol | 95.2 |

| n-Propionic acid | Ethanol | 89.4 |

| n-Propionic acid | n-Propanol | 85.1 |

| n-Propionic acid | n-Butanol | 81.3 |

| n-Hexanoic acid | Methanol | 93.6 |

| n-Hexanoic acid | Ethanol | 87.5 |

| n-Hexanoic acid | n-Propanol | 82.3 |

| n-Hexanoic acid | n-Butanol | 78.4 |

Data sourced from a study on a novel picolinic acid-12-molybdophosphoric acid hybrid catalyst. scielo.br

Additionally, greener catalytic systems are being explored. An Ag/ZnO/graphene nanocomposite has been used as an effective catalyst for the oxidation of 2-pyridinemethanol (B130429) to pyridine-2-carboxylic acid in a methanol-water mixture at room temperature, achieving a 97% yield. chemicalbook.com

Solvent and Temperature Effects

Solvent and temperature are critical parameters that directly affect reaction rates, solubility of reactants, and product yields.

The choice of solvent can dramatically alter the outcome of a reaction. A study on a three-component reaction to synthesize a complex pyridine carboxylic acid derivative demonstrated this effect clearly. researchgate.net When the reaction was conducted in water at reflux, the product was obtained in a 21% yield. researchgate.net Switching the solvent to ethanol at reflux resulted in a 47% yield. researchgate.net However, the most significant improvement was observed when using water as the solvent under microwave irradiation, which boosted the yield to 76%. researchgate.net

Table 2: Effect of Solvent and Heating Method on Product Yield

| Entry | Solvent | Heating Method | Yield (%) |

|---|---|---|---|

| 1 | Water | Reflux | 21 |

| 2 | Water | Microwave | 76 |

| 3 | Ethanol | Reflux | 47 |

| 4 | Ethanol | Microwave | 29 |

Data sourced from an optimization study for the synthesis of a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid derivative. researchgate.net

The solubility of picolinic acid itself varies significantly with the solvent, which can influence reaction and workup conditions. It is highly soluble in water, less so in ethanol, and has low solubility in acetonitrile. mdpi.com This suggests that water can be an effective reaction medium, while less polar solvents might be suitable for precipitation and purification.

Temperature control is essential for managing reaction selectivity and preventing side reactions. Specific temperature ranges are often required for different synthetic steps. For example, certain bromination reactions are best conducted between 0°C and 10°C. google.com Conversely, the hydrolysis of a nitrile group to a carboxylic acid using a strong base may require heating to between 80°C and 120°C for an extended period to ensure the reaction goes to completion. google.com Similarly, alkylation reactions, such as the one involving 1-bromo-3-chloropropane, may be performed at a moderately elevated temperature of 70°C to achieve a high yield. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3 Hydroxypicolinic Acid

Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for reactions such as decarboxylation and can be synthesized through the hydrolysis of nitriles.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. This reaction typically occurs upon heating and can be influenced by the presence of other functional groups on the molecule. For picolinic acids, the position of the carboxylic acid group relative to the nitrogen atom in the pyridine (B92270) ring is a crucial factor.

The mechanism of decarboxylation often involves the formation of a cyclic transition state. In the case of β-keto acids, for example, the reaction proceeds through a six-membered ring-like transition state, which facilitates the cleavage of the carbon-carbon bond and the subsequent formation of an enol intermediate. This enol then tautomerizes to the more stable keto form. While 4-bromo-3-hydroxypicolinic acid is not a β-keto acid, the presence of the hydroxyl and bromo substituents, along with the pyridine nitrogen, can influence the electronic environment and potentially facilitate decarboxylation under specific conditions. The reaction is thermodynamically favorable but often requires a significant activation energy, which is why heating is typically necessary. nih.govyoutube.commasterorganicchemistry.com

The synthesis of this compound can be achieved through the hydrolysis of a nitrile precursor, such as 4-bromo-3-hydroxypicolinonitrile. This transformation is a common method for preparing carboxylic acids. The hydrolysis can be catalyzed by either an acid or a base. google.comchemguide.co.ukresearchgate.net

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to form the imidic acid, which rearranges to the amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. chemguide.co.uk

Table 1: Comparison of Acidic and Basic Nitrile Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) google.com | Strong bases (e.g., NaOH, KOH) google.com |

| Initial Product | Carboxylic acid and ammonium salt chemguide.co.uk | Carboxylate salt and ammonia chemguide.co.uk |

| Final Product | Carboxylic acid | Carboxylic acid (after acidification) chemguide.co.uk |

| Key Intermediate | Protonated nitrile, imidic acid, amide chemistrysteps.com | Imidic acid, amide chemistrysteps.com |

Reactivity at the Bromine Center

The bromine atom attached to the pyridine ring is a site for nucleophilic substitution and reduction reactions.

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides. In this type of reaction, a nucleophile replaces the halogen on the aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group can significantly activate the ring towards nucleophilic attack. scranton.edulibretexts.org

For this compound, the pyridine nitrogen and the carboxylic acid group act as electron-withdrawing groups, which can facilitate nucleophilic substitution at the bromine position. The generally accepted mechanism for nucleophilic aromatic substitution involves two steps: the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the bromide ion) to restore the aromaticity of the ring. scranton.edulibretexts.org The first step is typically the rate-determining step. ksu.edu.sa

The bromine atom can be removed through a reduction process, replacing it with a hydrogen atom. This dehalogenation can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing a metal catalyst such as palladium or platinum and a source of hydrogen, which can be hydrogen gas or a hydrogen transfer reagent like ammonium formate. google.com

Hydroxyl Group Reactivity

The hydroxyl group on the pyridine ring is a versatile functional group that can participate in various reactions. The reactivity of a hydroxyl group is influenced by whether it is aliphatic or phenolic. In the context of this compound, the hydroxyl group is attached to an aromatic ring, giving it phenolic character. mdpi.comresearchgate.net

The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a nucleophile. This allows it to react with electrophiles. The acidity of the hydroxyl proton can also play a role in its reactivity. Phenolic hydroxyl groups are generally more acidic than aliphatic hydroxyl groups due to the resonance stabilization of the corresponding phenoxide ion. The electronic environment of the pyridine ring, influenced by the bromine and carboxylic acid substituents, will affect the acidity and nucleophilicity of this hydroxyl group.

Acetylation and Other Derivatizations

The hydroxyl and carboxylic acid functionalities of this compound are primary sites for derivatization reactions. Acetylation, a common transformation, would involve the reaction of the hydroxyl group with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base, to form the corresponding acetoxy derivative. While specific studies on the acetylation of this compound are not prevalent in the reviewed literature, the general reactivity of hydroxypicolinic acids suggests this reaction would proceed under standard conditions.

Other derivatizations can target the carboxylic acid group. Esterification, for example, can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another common derivatization for carboxylic acids is the formation of amides, which can be accomplished by activating the carboxylic acid (e.g., converting it to an acyl chloride or using a coupling agent) and then reacting it with an amine. Picolinic acid and its derivatives are known to undergo such transformations. For instance, derivatization of picolinic acid has been employed to enhance sensitivity in analytical methods.

Pyridine Ring Reactivity and Transformations

The pyridine ring of this compound is influenced by the electronic effects of its substituents: the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating hydroxyl group. The bromine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction for halopyridines, particularly when activated by electron-withdrawing groups. The synthesis of 4-alkoxy-3-hydroxypicolinic acids from 4,6-dibromo-3-hydroxypicolinonitrile involves the substitution of the 4-bromo group by an alkoxide, demonstrating the susceptibility of this position to nucleophilic attack google.comwipo.int. In general, 3-bromopyridines can undergo base-catalyzed isomerization to 4-bromopyridines, which then readily undergo nucleophilic substitution at the 4-position researchgate.net.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the ring's electron-deficient nature. When such reactions do occur, they are typically directed to the 3- and 5-positions. However, the existing substitution pattern of this compound, with a deactivating carboxylic acid and bromine atom, would make further electrophilic substitution challenging and likely require harsh reaction conditions. The formation of N-oxides can be a strategy to activate the pyridine ring towards electrophilic attack, primarily at the 4-position quimicaorganica.orgresearchgate.net.

Coordination Chemistry and Chelation Behavior

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions medchemexpress.comcaymanchem.comorientjchem.org. The 3-hydroxy-2-carboxylic acid moiety in this compound provides a bidentate N,O-chelation site involving the pyridine nitrogen and the carboxylate oxygen.

Coordination Modes with Transition Metals

In its deprotonated form, this compound is expected to coordinate to transition metals primarily as a bidentate ligand, utilizing the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered chelate ring. This coordination mode is common for picolinic acid and its derivatives orientjchem.org. The hydroxyl group at the 3-position can also participate in coordination, potentially leading to different coordination geometries or acting as a bridging ligand to form polynuclear complexes, although this is less common than the primary N,O-chelation.

Studies on the related 3-hydroxypicolinic acid have shown the formation of various metal complexes with cobalt(II), iron(II), zinc(II), manganese(II), and copper(II) researchgate.net. In these complexes, the ligand typically acts as a bidentate agent. For example, in the solid-state structure of [Co(Hhpic)2(H2O)2], the 3-hydroxypicolinate (B15391739) ligand coordinates to the cobalt center through the nitrogen atom and a carboxylate oxygen researchgate.net. It is anticipated that this compound would exhibit similar coordination behavior.

Table 1: Expected Coordination Behavior of this compound with Transition Metals

| Metal Ion | Expected Coordination Geometry | Potential for Polynuclear Complexes |

| Cu(II) | Distorted Octahedral | Moderate |

| Co(II) | Octahedral | Moderate |

| Ni(II) | Octahedral | Moderate |

| Zn(II) | Tetrahedral or Octahedral | Low |

| Fe(II)/Fe(III) | Octahedral | High |

This table is based on the known coordination chemistry of similar picolinic acid derivatives.

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of metal complexes is quantified by their formation constants (or stability constants) wikipedia.orgscispace.com. The chelate effect, resulting from the formation of a five-membered ring upon coordination of the bidentate this compound, is expected to contribute significantly to the thermodynamic stability of its metal complexes. The presence of the electron-withdrawing bromine atom may have a modest effect on the basicity of the pyridine nitrogen and the carboxylate group, which could in turn influence the stability constants of the resulting metal complexes compared to unsubstituted 3-hydroxypicolinic acid.

Intramolecular Proton Transfer and Tautomerism

Molecules containing both a hydroxyl group and a pyridine nitrogen, such as this compound, can exhibit intramolecular proton transfer and exist in different tautomeric forms. The most significant tautomeric equilibrium is likely the keto-enol tautomerism involving the 3-hydroxy-pyridine moiety masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com.

The enol form is the 3-hydroxy pyridine structure, while the keto form (a pyridone) is generated by the migration of the hydroxyl proton to the pyridine nitrogen, resulting in a zwitterionic species or a neutral keto form with a double bond exocyclic to the nitrogen. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring masterorganicchemistry.com. For many hydroxypyridines, the equilibrium lies towards the pyridone (keto) form in the solid state and in solution. The presence of the carboxylic acid group can further influence this equilibrium through intramolecular hydrogen bonding. Proton transfer between the carboxylic acid and the pyridine nitrogen is also a possibility, leading to a zwitterionic structure researchgate.netrsc.orgugd.edu.mk.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| Enol (Hydroxy form) | -OH group at C3 |

| Keto (Pyridone form) | C=O group at C3, N-H bond |

| Zwitterionic form | -O- at C3, N+-H |

| Zwitterionic (carboxylate) | -COO-, N+-H |

C-H Activation Processes Assisted by Hydroxypicolinic Acid Ligands

Palladium-catalyzed C-H activation is a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds rsc.orgnih.govnih.gov. Picolinic acid and its derivatives can act as directing groups in such reactions, facilitating the activation of a C-H bond at a specific position through the formation of a cyclometalated intermediate.

While there are no specific reports on the use of this compound as a ligand in C-H activation, related picolinamide (B142947) ligands have been shown to direct the ortho-C-H functionalization of aniline derivatives. The nitrogen of the pyridine and the amide nitrogen coordinate to the palladium catalyst, directing the activation of a C-H bond on the aniline ring. It is conceivable that derivatives of this compound, such as its amides, could be employed in a similar fashion to direct C-H activation on a substrate attached to the carboxylate group. The electronic properties of the ligand, influenced by the bromo and hydroxyl substituents, would likely play a role in the efficiency and selectivity of such a catalytic process.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. While specific NMR data for 4-Bromo-3-hydroxypicolinic acid is not widely published, an analysis of its parent compound, 3-hydroxypicolinic acid, provides a solid foundation for predicting its spectral characteristics.

For 3-hydroxypicolinic acid, the proton (¹H) NMR spectrum in D₂O shows three distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring. contaminantdb.ca The carbon (¹³C) NMR spectrum complements this by identifying the chemical shifts of the six carbon atoms, including the carboxyl and hydroxyl-bearing carbons. researchgate.net The spectra for these compounds are typically recorded in deuterated solvents like DMSO-d₆ or D₂O. contaminantdb.caresearchgate.net

The introduction of a bromine atom at the C-4 position in this compound would significantly alter the NMR spectrum. The electron-withdrawing nature and magnetic anisotropy of bromine would induce downfield shifts for the adjacent protons (H-5 and H-6). The proton at C-5 would likely appear as a doublet, and the proton at C-6 as a doublet, with their coupling constant indicating their ortho relationship. The carbon spectrum would also reflect the presence of bromine, with the C-4 signal being directly influenced and other ring carbons experiencing smaller shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data for 3-hydroxypicolinic acid and known substituent effects.

| Atom Position | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

|---|---|---|

| C2-COOH | ~13.0 (broad s) | ~168-172 |

| C3-OH | Variable (broad s) | ~155-160 |

| C4-Br | N/A | ~110-115 |

| H5 | ~7.4-7.6 (d) | ~125-130 |

| H6 | ~8.1-8.3 (d) | ~145-150 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For this compound, the key functional groups are the carboxylic acid, the hydroxyl group, the pyridine ring, and the carbon-bromine bond.

The IR spectrum of the parent 3-hydroxypicolinic acid shows characteristic absorptions. nih.gov A very broad band from 2500-3300 cm⁻¹ is typical for the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. libretexts.org

For this compound, these features are expected to be present, with the addition of a characteristic C-Br stretching vibration. This bond typically absorbs in the lower frequency "fingerprint region" of the IR spectrum, usually between 500 and 600 cm⁻¹. Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive and based on general vibrational frequency data and spectra of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad |

| O-H (Phenolic) | Stretching | ~3200 - 3600 | Medium, Broad |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1730 | Strong |

| C=C / C=N (Aromatic Ring) | Stretching | ~1400 - 1600 | Medium to Strong |

| C-Br | Stretching | ~500 - 600 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₆H₄BrNO₃, giving it a molecular weight of approximately 218.00 g/mol . arkpharmtech.com

The mass spectrum of 3-hydroxypicolinic acid (MW ≈ 139.11 g/mol ) is well-documented and serves as a useful comparison. nih.govnist.gov It is frequently used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. bruker.commedchemexpress.comwikipedia.orgebi.ac.uk Common fragmentation pathways for picolinic acids involve the loss of the carboxyl group (as CO₂) and water (H₂O).

For this compound, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), resulting in two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Key fragmentation pathways would likely include the initial loss of H₂O (M-18), followed by the loss of CO (M-18-28), or the direct loss of the carboxyl group as COOH (M-45) or CO₂ (M-44). The loss of the bromine radical (M-79/81) is another plausible fragmentation step.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₆H₄⁷⁹BrNO₃⁺ | 217 | Molecular ion |

| [M+2]⁺ | C₆H₄⁸¹BrNO₃⁺ | 219 | Molecular ion (Bromine isotope) |

| [M-H₂O]⁺ | C₆H₂BrNO₂⁺ | 199/201 | Loss of water |

| [M-CO₂]⁺ | C₅H₄BrNO⁺ | 173/175 | Loss of carbon dioxide |

| [M-COOH]⁺ | C₅H₃BrN⁺ | 172/174 | Loss of carboxyl group |

| [M-Br]⁺ | C₆H₄NO₃⁺ | 138 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Determination of Related Complexes

Studies on copper(II) complexes show that 3-hydroxypicolinate (B15391739) can act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group to form a stable chelate ring. researchgate.net For example, in the complex [Cu(3-OHpic)₂(4-pic)], the copper(II) ion is coordinated by two 3-hydroxypicolinate ligands in the basal plane of a square pyramid. researchgate.net Similarly, studies of thallium(III), palladium(II), and platinum(II) complexes demonstrate the common O,N-bidentate chelation pattern. researchgate.net It is highly probable that this compound would adopt a similar coordination mode, acting as an O,N-bidentate ligand in its metal complexes. Powder X-ray diffraction is also a valuable tool for characterizing the crystallinity and phase of such metal complexes. spuvvn.edu

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Forms

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The parent compound, 3-hydroxypicolinic acid, has a reported absorption maximum (λmax) at 304 nm. caymanchem.comcaymanchem.com This absorption is attributed to π → π* transitions within the conjugated aromatic system.

The presence of the bromine atom at the C-4 position and the hydroxyl group at the C-3 position can influence the electronic structure. The bromine atom, with its lone pairs, can participate in resonance and may cause a bathochromic (red) shift in the absorption maximum compared to the parent compound.

Furthermore, 3-hydroxypyridine (B118123) derivatives can exist in equilibrium between different tautomeric forms, primarily the enol form (hydroxyl group) and the keto form (zwitterionic pyridone). The position of this equilibrium can be influenced by solvent polarity. The UV-Vis spectrum is sensitive to these tautomeric forms, as they possess different chromophores and thus absorb at different wavelengths. While the enol form is typically favored in non-polar solvents, the zwitterionic keto form can be stabilized in polar, protic solvents, potentially leading to the appearance of new absorption bands. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of molecules. For a compound like 4-Bromo-3-hydroxypicolinic acid, DFT calculations can determine key parameters that govern its chemical behavior.

Electronic Structure: The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. dntb.gov.ua

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution onto the molecule's surface. In this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.net

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. bohrium.com These are often calculated to understand how a molecule will behave in a chemical reaction. While specific values for this compound are not published, studies on similar structures, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provide insight into the types of data that can be generated. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com

Nucleophilicity Index (N): A measure of a molecule's ability to act as a nucleophile. mdpi.com

The following interactive table, based on representative data from analogous compounds, illustrates the kind of information DFT can provide.

Table 1: Representative DFT-derived reactivity descriptors for a molecule like this compound. These values are illustrative and based on findings for structurally related compounds.

Mechanistic Probing of Reaction Pathways, including Proton-Related Phenomena

The structure of this compound features multiple sites for proton transfer—a key step in many chemical and biological reactions. youtube.comnih.gov The carboxylic acid group can be deprotonated, the pyridine nitrogen can be protonated, and the hydroxyl group can participate in proton exchange. Computational chemistry can model the mechanisms of these proton transfer events. youtube.com

A common mechanism is the "proton shuttle," where a solvent molecule (like water) facilitates the movement of a proton from one site to another on the molecule. masterorganicchemistry.com For instance, an intramolecular proton transfer from the hydroxyl group at position 3 to the pyridine nitrogen could be computationally modeled. This would involve calculating the energy of the transition state to determine the activation barrier for the reaction. Such a transfer is more likely if it can proceed through a stable, cyclic transition state, such as one involving a 5- or 6-membered ring. masterorganicchemistry.com Direct intramolecular proton transfer via a strained four-membered transition state is generally considered less favorable. masterorganicchemistry.com

Analysis of Tautomeric Forms and Zwitterionic Species

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. This compound can exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism involving the 3-hydroxy-pyridine core, which can exist as the hydroxy form or as a pyridone (keto) form.

Furthermore, the molecule can exist as a zwitterion, where the carboxylic acid has donated its proton to the basic pyridine nitrogen, resulting in a molecule with both a negative (COO⁻) and a positive (NH⁺) formal charge. DFT calculations are crucial for determining the relative stabilities of these different forms. By calculating the ground-state energies of each tautomer and zwitterion, researchers can predict which form is most likely to predominate in different environments (e.g., in the gas phase versus in a polar solvent). researchgate.net The solvent can play a significant role, as polar solvents often stabilize zwitterionic and more polar tautomeric forms. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure. Using DFT, it is possible to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated vibrational frequencies for this compound would help assign the peaks in an experimental IR spectrum to specific molecular motions, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-C and C-N stretching and bending modes within the pyridine ring.

Molecular Interactions in Chelation Phenomena

The arrangement of the 3-hydroxyl and 2-carboxyl groups on the pyridine ring makes this compound an excellent candidate for a bidentate chelating agent, capable of binding to metal ions. Its parent compound, 3-hydroxypicolinic acid, is known to interact with metal ions. researchgate.net

Computational studies can model these chelation phenomena by:

Optimizing the Geometry: Determining the three-dimensional structure of the metal-ligand complex.

Calculating Binding Energies: Quantifying the strength of the interaction between the molecule and a metal ion.

Analyzing Bonding: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the coordinate bonds formed between the metal and the oxygen/nitrogen atoms of the ligand. researchgate.net These analyses reveal the extent of charge transfer and orbital interactions that stabilize the complex. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation of the carboxylic acid group relative to the plane of the pyridine ring.

DFT calculations can be used to construct a potential energy surface by systematically rotating the C2-C(OOH) bond. dergipark.org.tr This analysis reveals the energy minima, corresponding to stable conformers, and the energy maxima, corresponding to the transition states between them. dergipark.org.tr Studies on picolinic acid and its derivatives show that substituents on the pyridine ring can influence the preferred conformation and the energy barrier to rotation. nih.govresearchgate.net Such studies are crucial for understanding how the molecule's shape affects its interactions with other molecules, such as receptors or enzymes. The overstabilization of certain conformations due to errors in some DFT functionals can be a concern, but methods exist to correct for these inaccuracies. researchgate.net

Advanced Research Applications of 4 Bromo 3 Hydroxypicolinic Acid

Role as Synthetic Intermediates for Complex Organic Molecules

4-Bromo-3-hydroxypicolinic acid is a versatile synthetic intermediate, offering multiple reactive sites for the construction of complex organic molecules. Its structure, featuring a pyridine (B92270) ring substituted with carboxylic acid, hydroxyl, and bromo groups, allows for a variety of chemical transformations. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity through cross-coupling reactions.

The strategic placement of the bromine atom at the 4-position, along with the hydroxyl group at the 3-position and the carboxylic acid at the 2-position, allows for regioselective reactions. This substitution pattern is crucial for the synthesis of specifically functionalized pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. For instance, processes for the preparation of 4-alkoxy-3-hydroxypicolinic acids have been developed, highlighting the utility of related di-bromo precursors which can be selectively functionalized. wikipedia.orgmedchemexpress.commedchemexpress.com These transformations underscore the potential of this compound to serve as a building block for more elaborate structures. The synthesis of various picolinic acid derivatives is an active area of research, with methods being developed for the creation of a wide array of substituted pyridines. bruker.comnih.govnih.govnih.govrsc.org

The reactivity of the bromine atom allows for the introduction of various substituents, such as aryl, alkyl, or amino groups, via transition metal-catalyzed cross-coupling reactions. This capability is fundamental to the construction of complex molecular architectures.

Catalytic Applications as Ligands in Metal-Mediated Processes

The picolinic acid scaffold is a well-established ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups can chelate to a metal center, influencing its catalytic activity and selectivity. The electronic properties of the ligand, and consequently the catalytic performance of the metal complex, can be fine-tuned by the introduction of substituents on the pyridine ring.

Palladium-Catalyzed C-H Activation

While direct studies on this compound as a ligand in palladium-catalyzed C-H activation are not extensively documented, the broader class of picolinamide (B142947) and related pyridine-based ligands has been successfully employed in such reactions. nih.govnih.govresearchgate.net These ligands act as directing groups, positioning the palladium catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization. nih.govnih.gov

The electronic nature of the ligand is critical in these transformations. The electron-withdrawing character of the bromine atom and the pyridine nitrogen in this compound would be expected to modulate the electron density at the palladium center. This can influence the various steps of the catalytic cycle, including the C-H activation step and the subsequent reductive elimination. The design of ligands for palladium-catalyzed C-H functionalization is an area of active research, with a focus on creating ligands that can control reactivity and selectivity. nih.govresearchgate.net The synthesis and catalytic activity of palladium complexes with various ligands are continuously being explored to develop more efficient and selective catalytic systems. nih.govrsc.orgias.ac.in

Manganese and Iron Mediated Oxidation Processes (analogies from picolinic acid and its derivatives)

Picolinic acid and its derivatives have demonstrated significant utility as ligands in manganese and iron-mediated oxidation reactions. nih.govnih.govorganic-chemistry.org These earth-abundant metals, when complexed with suitable ligands, can catalyze a range of oxidative transformations, offering a more sustainable alternative to precious metal catalysts. nih.govbldpharm.com

Picolinic acid has been shown to be a highly effective chelating agent that can accelerate the reaction of peracetic acid with both Fe(III) and Mn(II) for the degradation of micropollutants. nih.gov The catalytic system generates high-valent metal species that are potent and selective oxidants. nih.gov In the context of synthetic organic chemistry, a manganese(II)/picolinic acid catalyst system has been developed for the rapid and efficient epoxidation of a broad range of olefins with high selectivity. rsc.orgorganic-chemistry.org The active oxidant is proposed to be a high-valent manganese-oxo species. rsc.orgorganic-chemistry.org

By analogy, this compound is expected to form stable and catalytically active complexes with manganese and iron. The electronic perturbation from the bromo and hydroxyl substituents could influence the redox potential of the metal center, potentially leading to altered reactivity or selectivity compared to the unsubstituted picolinic acid. The functionalized nature of the ligand could also impact the stability and lifetime of the catalytically active species. The use of functionalized N-heterocycles, such as picolinic acid derivatives, is a known strategy in iron- and manganese-catalyzed oxidation reactions. researchgate.net

Development of Functional Materials and Coordination Polymers

The ability of this compound to coordinate with metal ions through its nitrogen and oxygen donor atoms makes it a promising candidate for the construction of coordination polymers and other functional materials. Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, often exhibiting interesting properties such as porosity, luminescence, or catalytic activity. rsc.orgorganic-chemistry.orgbendola.comnih.govscispace.combldpharm.commdpi.com

While specific examples of coordination polymers based on this compound are not widely reported, the broader family of substituted picolinic acids and other aromatic carboxylic acids have been extensively used as linkers in the synthesis of these materials. organic-chemistry.orgbendola.combldpharm.com The structure and properties of the resulting coordination polymers are highly dependent on the geometry of the ligand and the coordination preferences of the metal ion. bendola.com The presence of the bromo and hydroxyl groups on the picolinic acid backbone could lead to the formation of novel network topologies and potentially introduce specific functionalities into the material. For example, the bromine atom could be a site for post-synthetic modification, allowing for the covalent grafting of other functional molecules onto the coordination polymer framework.

Analogous Applications of Related Hydroxypicolinic Acids

The applications of closely related hydroxypicolinic acids can provide valuable insights into the potential uses of this compound.

Use as MALDI Matrix Materials (e.g., 3-hydroxypicolinic acid)

3-Hydroxypicolinic acid (3-HPA) is a widely used and highly effective matrix material for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and nucleic acids. wikipedia.orgmedchemexpress.commedchemexpress.combruker.comnih.gov In the MALDI process, the matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules.

The key properties of 3-HPA that contribute to its success as a MALDI matrix include its strong absorption in the UV region, its ability to form fine crystals, and its acidic nature which promotes analyte ionization. It has been shown to coordinate with metal ions, which can be a factor in its performance. medchemexpress.commedchemexpress.com Given the structural similarity, it is plausible that this compound could also function as a MALDI matrix. The introduction of the bromine atom would alter the electronic properties and potentially the crystallization behavior of the molecule, which could in turn affect its performance as a matrix.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods to produce 4-bromo-3-hydroxypicolinic acid and its derivatives is a key area of research. Traditional synthetic routes can sometimes be complex and may not be ideal from a sustainability perspective.

Recent advancements have focused on creating more streamlined and sustainable processes. For instance, a novel process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids from 2-picolinic acid has been developed. wipo.int This method involves a series of chemical steps, including chlorination, substitution with an alkoxide, hydrolysis of a nitrile group, and reduction of a halogen. google.com Some of these individual steps can be performed in a different order, offering flexibility in the synthesis. google.com

A key aspect of this new route is the use of 3-hydroxypicolinonitrile, which can be readily prepared from furfural, a bio-based chemical. google.com This move towards using renewable starting materials is a significant step in making the synthesis of these compounds more sustainable. The hydrolysis of the nitrile group to form the carboxylic acid is typically achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous solution at elevated temperatures. google.com

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

Understanding the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Researchers are actively exploring how this compound behaves in different chemical reactions to achieve selective transformations. This involves studying how the bromo and hydroxyl groups on the pyridine (B92270) ring influence the molecule's reactivity.

The development of novel bromophenol compounds through methods like O-demethylation using reagents such as boron tribromide (BBr3) highlights the strategic importance of understanding reactivity. mdpi.comnih.gov Such studies have led to the synthesis of new bromophenol derivatives with potential applications in various fields. nih.gov The ability to selectively modify different parts of the molecule opens up possibilities for creating a wide range of new compounds with desired properties. mdpi.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an increasingly powerful tool in chemical research. By using theoretical models, scientists can predict the properties and reactivity of molecules like this compound without the need for extensive laboratory experiments.

Density Functional Theory (DFT) is a popular computational method used for this purpose. For example, a study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid used DFT to determine its structure and various molecular parameters. researchgate.net Such calculations can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity of a compound. researchgate.net

These computational models can also be used to study the effect of solvents on the reactivity of the molecule and to analyze its vibrational properties. researchgate.net This information is invaluable for designing new reactions and for understanding the fundamental properties of the molecule. researchgate.net

Potential in Advanced Materials Science and Chemo-sensing Applications

The unique structure of this compound and its derivatives makes them promising candidates for applications in materials science and the development of chemical sensors. The presence of both a carboxylic acid and a hydroxyl group on a halogenated pyridine ring allows for a variety of chemical modifications, making it a versatile building block for creating new materials with specific functions.

The related compound, 3-hydroxypicolinic acid (3-HPA), is already used as a matrix in a technique called matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), which is used for analyzing large molecules like oligonucleotides. bruker.com This suggests that derivatives like this compound could also have applications in analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-hydroxypicolinic acid, and how can purity be optimized?

- Methodological Answer :

- Synthetic Routes : The compound is typically synthesized via bromination of 3-hydroxypicolinic acid using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions. Alternative routes may involve coupling reactions with boronic acid derivatives (e.g., Suzuki-Miyaura coupling) to introduce the bromine substituent .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Common Impurities : Residual starting materials (e.g., 3-hydroxypicolinic acid) or debrominated byproducts. Use mass spectrometry (MS) and H NMR to confirm structural integrity .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | 65–75 | ≥95 | Over-bromination |

| Suzuki-Miyaura Coupling | 50–60 | ≥90 | Catalyst selectivity |

Q. How can researchers validate the structural identity of this compound experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H NMR (DMSO-d6): Look for characteristic peaks: aromatic protons (δ 7.8–8.2 ppm), hydroxyl group (δ 10–12 ppm, broad). C NMR should confirm the carboxylic acid (δ ~170 ppm) and bromine substitution .

- Mass Spectrometry : ESI-MS ([M-H]⁻) should show m/z ≈ 232 (C₆H₃BrNO₃). High-resolution MS (HRMS) can resolve isotopic patterns for bromine .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (mp) and decomposition behavior. Expected mp: ~250–255°C (decomposition may occur) .

Q. What are the key structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The bromine atom enhances steric bulk and electron-withdrawing effects, influencing binding affinity .

- Crystallography : Co-crystallize the compound with target proteins and refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement). This reveals binding modes and hydrogen-bonding networks .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Framework Application : Use the PICO framework to standardize variables:

- Population : Cell lines or enzyme targets (e.g., cancer vs. bacterial kinases).

- Intervention : Compound concentration (IC₅₀ vs. IC₉₀), solvent (DMSO vs. aqueous buffers).

- Comparison : Positive controls (e.g., known kinase inhibitors).

- Outcome : Activity metrics (e.g., % inhibition, binding constants) .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies. For example, solvent polarity impacts solubility and bioactivity; use Hansen solubility parameters to optimize conditions .

Q. What statistical approaches resolve contradictions in catalytic performance data for this compound in organic synthesis?

- Methodological Answer :

- Multivariate Analysis : Use ANOVA or principal component analysis (PCA) to isolate variables (e.g., temperature, catalyst loading). Example: A 2³ factorial design to test reaction efficiency .

- Error Analysis : Quantify measurement uncertainty via standard deviation (SD) and confidence intervals. Replicate experiments ≥3 times to assess reproducibility .

Q. How can researchers optimize reaction conditions for this compound as a catalyst in asymmetric synthesis?

- Methodological Answer :

- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress. Optimize parameters:

- Temperature (25–60°C), solvent (THF vs. DMF), and chiral auxiliaries (e.g., BINOL derivatives).

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) to predict transition states and enantioselectivity .

Q. What crystallographic challenges arise when studying this compound complexes, and how are they resolved?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å). Address twinning or disorder via SHELXL’s TWIN/BASF commands .

- Refinement Strategies : Apply anisotropic displacement parameters for bromine atoms. Validate with R-factor convergence (<5%) and electron density maps .

Q. What mechanistic insights can isotopic labeling (e.g., C, O) provide for this compound’s metabolic pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.